molecular formula C11H9NO3 B1335158 3-Formyl-5-methyl-1H-indole-2-carboxylic acid CAS No. 842971-74-8

3-Formyl-5-methyl-1H-indole-2-carboxylic acid

Cat. No. B1335158
CAS RN: 842971-74-8
M. Wt: 203.19 g/mol
InChI Key: BMVNZBKQRRYJSV-UHFFFAOYSA-N
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Description

“3-Formyl-5-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) . This indicates the presence of an indole core, a formyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indole compounds are known to undergo a variety of reactions. For instance, they can participate in electrophilic substitution reactions at the C3 position .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 254-255°C .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

3-Formyl-5-methyl-1H-indole-2-carboxylic acid serves as a key intermediate in the synthesis of various indole derivatives. Pete, Parlagh, and Tőke (2003) demonstrated the synthesis of ethyl 5-formyl-1H-indole-2-carboxylates, highlighting the versatility of indole derivatives in chemical synthesis (Pete, Parlagh, & Tőke, 2003). Additionally, Wang et al. (2016) prepared 2-methylindole-3-acetic acid and its derivatives from phenylhydrazines and levulinic acid, showcasing the adaptability of indole carboxylic acids in producing complex molecules (Wang et al., 2016).

Development of Research Tools

Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for creating novel research tools, such as immobilized forms and biochemical tags. This demonstrates the application of indole derivatives in the development of molecular probes and research reagents (Ilić et al., 2005).

Photochromic Dyes and Fluorescent Probes

Yan (2012) explored the synthesis of 2-formyl(acetyl)-3-methylindole derivatives, essential intermediates for creating fulgide photochromic dyes, highlighting the role of indole derivatives in the development of materials with unique optical properties (Yan, 2012). Queiroz et al. (2007) synthesized new methyl 3-arylindole-2-carboxylates and conducted fluorescence studies, indicating their potential as fluorescent probes (Queiroz et al., 2007).

Anti-Cancer Potential

Kryshchyshyn-Dylevych et al. (2021) synthesized indole-azolidinone hybrids and evaluated their anticancer activity, suggesting the therapeutic potential of indole derivatives in oncology research (Kryshchyshyn-Dylevych et al., 2021).

Antimicrobial Activity

Basavarajaiah and Mruthyunjayaswamy (2009) synthesized new indole Schiff bases and screened them for antimicrobial activity, underlining the significance of indole derivatives in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2009).

Antidiabetic Applications

Choudhary et al. (2011) synthesized tryptoline-3-carboxylic acid derivatives, identifying their potential as novel antidiabetic agents (Choudhary et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for “3-Formyl-5-methyl-1H-indole-2-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of indole derivatives, these compounds may have potential as therapeutic agents .

Biochemical Analysis

Biochemical Properties

3-Formyl-5-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit significant effects on cancer cells, microbes, and other disorders . The compound can modulate cell signaling pathways by interacting with specific receptors, leading to changes in gene expression and metabolic activities. These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although some degradation may occur . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications.

properties

IUPAC Name

3-formyl-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNZBKQRRYJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390179
Record name 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842971-74-8
Record name 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-5-methyl-1H-indole-2-carboxylic acid
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